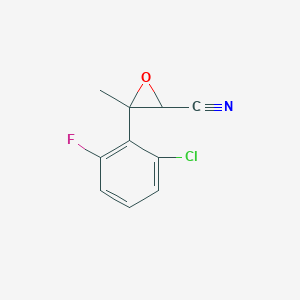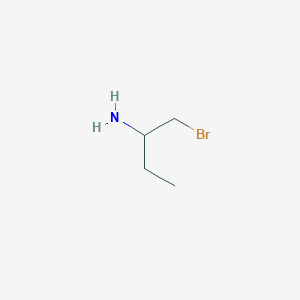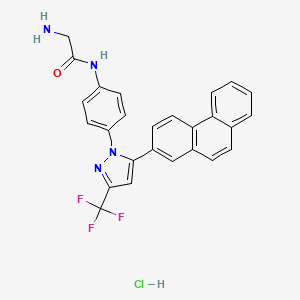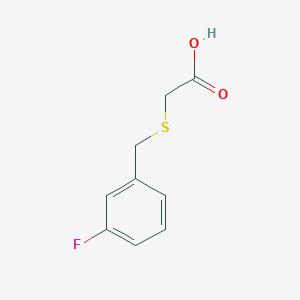
(1S)-1-(2,5-diethoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two ethoxy groups and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-diethoxybenzaldehyde and a chiral reducing agent.
Reduction Reaction: The key step involves the reduction of 2,5-diethoxybenzaldehyde to (1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol using a chiral reducing agent under controlled conditions. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol may involve large-scale reduction reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of more reduced derivatives, depending on the reducing agent and conditions used.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: More reduced derivatives of the original compound.
Substitution: Compounds with substituted functional groups on the phenyl ring.
Applications De Recherche Scientifique
(1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(2,5-Diethoxyphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2,5-Diethoxybenzaldehyde: A precursor in the synthesis of (1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol.
2,5-Diethoxyphenol: A related compound with different functional groups.
Uniqueness
(1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of ethoxy groups on the phenyl ring, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C12H18O3 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
(1S)-1-(2,5-diethoxyphenyl)ethanol |
InChI |
InChI=1S/C12H18O3/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-9,13H,4-5H2,1-3H3/t9-/m0/s1 |
Clé InChI |
RIRDSRFUNHYUMT-VIFPVBQESA-N |
SMILES isomérique |
CCOC1=CC(=C(C=C1)OCC)[C@H](C)O |
SMILES canonique |
CCOC1=CC(=C(C=C1)OCC)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13150724.png)
![7,7-Dimethylspiro[2.5]octan-5-one](/img/structure/B13150729.png)







![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)



